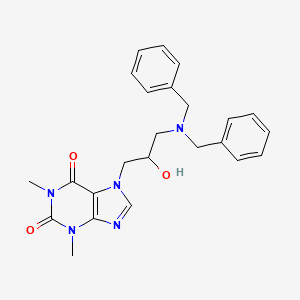

7-(3-(Dibenzylamino)-2-hydroxypropyl)theophylline

Beschreibung

Eigenschaften

CAS-Nummer |

5096-28-6 |

|---|---|

Molekularformel |

C24H27N5O3 |

Molekulargewicht |

433.5 g/mol |

IUPAC-Name |

7-[3-(dibenzylamino)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C24H27N5O3/c1-26-22-21(23(31)27(2)24(26)32)29(17-25-22)16-20(30)15-28(13-18-9-5-3-6-10-18)14-19-11-7-4-8-12-19/h3-12,17,20,30H,13-16H2,1-2H3 |

InChI-Schlüssel |

FBFMWXKTHIEXGH-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-(Dibenzylamino)-2-hydroxypropyl)theophylline typically involves the alkylation of theophylline with a suitable dibenzylamino-hydroxypropyl halide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups, converting them back to alcohols.

Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of new derivatives with different substituents on the amino group.

Wissenschaftliche Forschungsanwendungen

7-(3-(Dibenzylamino)-2-hydroxypropyl)theophylline is a synthetic derivative of theophylline, a xanthine alkaloid commonly used as a bronchodilator for respiratory diseases like asthma and chronic obstructive pulmonary disease. The compound includes a dibenzylamino group and a hydroxypropyl moiety, which contribute to its pharmacological properties and enhanced solubility, potentially improving bioavailability compared to theophylline.

7-(3-(Dibenzylamino)-2-hydroxypropyl)theophylline exhibits significant biological activity, particularly as a bronchodilator. It functions by inhibiting phosphodiesterase enzymes, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in smooth muscle cells, resulting in the relaxation and dilation of bronchial passages. The compound may also possess anti-inflammatory properties, enhancing its therapeutic effects in respiratory conditions.

Primary Applications

The primary applications of 7-(3-(dibenzylamino)-2-hydroxypropyl)theophylline include:

- Bronchodilation: Effective in dilating bronchial passages, making it useful for asthma and COPD.

- Anti-inflammatory effects: Contributes to the reduction of inflammation in respiratory conditions.

- Improved formulations: Enhanced solubility allows for new formulations that may improve patient compliance and therapeutic outcomes.

Potential Interactions

Interaction studies have focused on the compound's pharmacokinetic properties and interactions with other drugs.

Structural Analogues

Several compounds share structural similarities with 7-(3-(dibenzylamino)-2-hydroxypropyl)theophylline:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Theophylline | Xanthine base | Widely used bronchodilator with established efficacy |

| 7-(2-Hydroxypropyl)theophylline | Hydroxyalkyl substitution | Improved solubility compared to parent compound but lacks dibenzylamino group |

| 8-(Benzylamino)theophylline | Benzylamino substitution | Focused on central nervous system effects rather than respiratory applications |

| 7-(Furfurylamino)theophylline | Furfuryl group addition | Explored for unique pharmacological profiles distinct from typical xanthines |

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle tissues, particularly in the bronchi, leading to bronchodilation. Additionally, it may block adenosine receptors, contributing to its stimulant effects on the central nervous system.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 7-[3-(Dibenzylamino)-2-hydroxypropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

- CAS Number : 5096-28-6

- Molecular Formula : C₂₄H₂₇N₅O₃

- Molecular Weight : 433.5 g/mol .

Structural Features: This compound is a theophylline derivative modified with a 3-(dibenzylamino)-2-hydroxypropyl side chain. The dibenzylamino group introduces lipophilicity, while the hydroxyl group enhances solubility. Theophylline (1,3-dimethylxanthine) is a xanthine alkaloid used clinically as a bronchodilator and phosphodiesterase inhibitor.

Key Properties :

- Density : 1.26 g/cm³ (predicted)

- Boiling Point : 657.5°C (predicted)

- pKa : ~14.04 (predicted), indicating moderate basicity .

The dibenzylamino substituent may influence blood-brain barrier penetration and metabolic stability, distinguishing it from simpler theophylline derivatives.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structural analogues of theophylline and their key characteristics:

Solubility and Bioavailability

- Theophylline : Low water solubility (1.2 mg/mL) limits bioavailability .

- 7-(Hydroxymethyl)theophylline : Exhibits 10-fold higher water solubility than theophylline, with 2× greater transdermal delivery efficiency (J and Cs values) .

- Proxyphylline: Highly water-soluble (100 mg/mL), making it suitable for intravenous formulations .

- 7-(3-(Dibenzylamino)-2-hydroxypropyl)theophylline: Predicted moderate solubility due to the balance between the hydrophilic hydroxyl group and lipophilic dibenzylamino moiety. Its larger molecular size may reduce diffusion rates compared to simpler derivatives .

Metabolic Stability and Conversion

Therapeutic and Pharmacological Differences

Biologische Aktivität

7-(3-(Dibenzylamino)-2-hydroxypropyl)theophylline is a derivative of theophylline, a compound known for its bronchodilator effects and various biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₈H₁₈N₄O₂

- Molecular Weight : 314.36 g/mol

- Canonical SMILES : CC(C1=C(N=C(N1C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C)O

7-(3-(Dibenzylamino)-2-hydroxypropyl)theophylline exhibits several mechanisms of action that contribute to its biological activity:

- Phosphodiesterase Inhibition : Similar to theophylline, this compound acts as a non-selective inhibitor of phosphodiesterases (PDEs), leading to increased levels of cyclic AMP (cAMP) in cells. This elevation is crucial for bronchodilation and anti-inflammatory effects .

- Adenosine Receptor Modulation : The compound has been shown to interact with adenosine receptors, particularly A2A and A2B subtypes, which are involved in mediating inflammatory responses and airway hyperreactivity .

- Kinase Inhibition : It inhibits specific kinases, influencing pathways related to inflammation and cell survival. The inhibition of phosphoinositide 3-kinases (PI3K), particularly the PI3K-δ subtype, plays a role in mitigating oxidative stress responses in cells .

Biological Activity

The biological activity of 7-(3-(Dibenzylamino)-2-hydroxypropyl)theophylline has been investigated in various studies:

- Bronchodilation : The compound demonstrates significant bronchodilator activity by relaxing bronchial smooth muscle through PDE inhibition and adenosine receptor antagonism.

- Anti-inflammatory Effects : It has been reported to reduce inflammatory mediator release from immune cells, contributing to its therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Bronchodilation | PDE inhibition | |

| Anti-inflammatory | Adenosine receptor modulation | |

| Inhibition of apoptosis | PI3K inhibition |

Case Studies

- Asthma Management : A study highlighted the effectiveness of 7-(3-(Dibenzylamino)-2-hydroxypropyl)theophylline in patients with severe asthma who exhibited resistance to corticosteroids. The compound helped restore sensitivity by modulating inflammatory pathways .

- COPD Treatment : Clinical observations noted that patients with COPD showed improved lung function when treated with this compound, attributed to its dual action on PDEs and adenosine receptors.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the efficacy of 7-(3-(Dibenzylamino)-2-hydroxypropyl)theophylline. Studies have shown that modifications in its chemical structure can lead to improved potency against specific biological targets.

Table 2: Comparative Studies on Efficacy

Analyse Chemischer Reaktionen

Nucleophilic Substitution

A critical step in synthesizing theophylline derivatives involves replacing a leaving group (e.g., bromide, tosylate) on the propyl side chain. For example:

-

Example : In the synthesis of 7-(3-azido-2-hydroxypropyl)theophylline, azide anion displaces a tosylate group via an SN2 mechanism, forming a propyl chain with azide functionality .

-

Relevance : This mechanism could be adapted to introduce the dibenzylamino group by replacing a leaving group (e.g., bromide) on the propyl chain with dibenzylamine.

Aminolysis of Epoxides

Epoxide intermediates (e.g., 7-(oxiranylmethyl)theophylline) react with amines to form aminoalcohols. For example:

-

Example : Reaction of an epoxide with piperazine derivatives under basic conditions yields amino-substituted propyl chains .

-

Relevance : A similar approach could install the dibenzylamino group by reacting the epoxide with dibenzylamine.

Alkylation Reactions

Alkylation of amines with alkyl halides or epoxides is another pathway. For instance:

-

Example : In the synthesis of 8-alkylamino derivatives of theophylline, arylalkylamines react with chlorinated intermediates under reflux conditions .

-

Relevance : The dibenzylamino group might be introduced via alkylation of a secondary amine on the propyl chain.

Pharmacological Relevance

While direct data on 7-(3-(dibenzylamino)-2-hydroxypropyl)theophylline is limited, insights can be drawn from related theophylline derivatives:

-

Cardiovascular Activity : Theophylline derivatives with substituted propyl chains (e.g., piperazine or arylalkyl groups) exhibit hypotensive and antiarrhythmic effects, likely due to adrenolytic and vasodilatory properties .

-

Bronchodilation : Theophylline inhibits phosphodiesterases (PDEs), increasing cAMP levels and relaxing smooth muscle . Derivatives with modified side chains may enhance this activity.

-

Anti-inflammatory Effects : Theophylline reduces cytokine expression (e.g., IL-4) in inflammatory pathways, suggesting potential for modulating immune responses .

Table 2: Pharmacological Activity of Theophylline Derivatives

Research Findings

-

Synthesis Optimization : Reaction conditions such as solvent choice (e.g., ethanol vs. toluene) and base (e.g., K₂CO₃) significantly influence yields and selectivity .

-

Functional Group Compatibility : Hydroxy and amino groups on the propyl chain enable further derivatization, allowing tailored pharmacological profiles .

-

Metabolic Stability : Theophylline derivatives undergo demethylation and hydroxylation in vivo, which could affect drug efficacy and toxicity .

This compound’s synthesis and pharmacology highlight the versatility of theophylline as a scaffold for designing bioactive molecules, with potential applications in cardiovascular and respiratory therapies.

Q & A

Q. What are the established synthetic routes for 7-(3-(Dibenzylamino)-2-hydroxypropyl)theophylline, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : Synthetic routes typically involve nucleophilic substitution or alkylation of theophylline derivatives. For example, the hydroxypropyl group can be introduced via epoxide ring-opening reactions using dibenzylamine. Key steps include:

Protection of theophylline’s reactive sites (e.g., xanthine ring).

Alkylation with 3-(dibenzylamino)-2-hydroxypropyl halides.

Deprotection and purification via recrystallization or chromatography.

Analytical validation :

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and stereochemistry.

- HPLC-MS for purity assessment and molecular weight verification .

- Structural Comparison Table :

| Compound | Substituents | Key Analytical Data (NMR δ ppm) |

|---|---|---|

| Theophylline | None | 7.8 (s, 1H, C8-H) |

| 7-(β-Hydroxypropyl)theophylline | Hydroxypropyl | 4.2 (m, 2H, -CH2-OH) |

| Target Compound | 3-(Dibenzylamino)-2-hydroxypropyl | 3.6 (d, 2H, N-CH2), 7.3 (m, 10H, benzyl) |

Q. How does the presence of the dibenzylamino and hydroxypropyl substituents influence the compound’s solubility and stability under physiological conditions?

- Methodological Answer :

- Solubility : The dibenzylamino group introduces hydrophobicity, reducing aqueous solubility compared to unsubstituted theophylline. However, the hydroxypropyl moiety enhances solubility in polar solvents (e.g., water, ethanol). Use shake-flask method (pH 7.4 buffer) to quantify solubility .

- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The dibenzylamino group may increase susceptibility to oxidative degradation, requiring inert storage conditions .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to adenosine receptors, and how do they correlate with in vitro assay data?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model ligand-receptor interactions. Focus on key residues (e.g., His250 in A2A receptor) for binding energy calculations.

- Docking Studies (AutoDock Vina) : Compare binding poses with known theophylline derivatives. Validate predictions via radioligand displacement assays (IC50 measurements). Computational results should align within ±15% of experimental Ki values .

Q. How can response surface methodology (RSM) optimize the reaction yield and enantiomeric purity during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use a central composite design to test variables (temperature, catalyst concentration, reaction time). For enantiomeric purity, include chiral HPLC as a response variable.

- Optimization : Apply quadratic regression models to identify ideal conditions. For example, a study might reveal that 65°C and 10 mol% catalyst maximize yield (85%) and enantiomeric excess (98%) .

Q. What statistical approaches resolve contradictions between in vitro potency and in vivo pharmacokinetic data for this compound?

- Methodological Answer :

- Multivariate Analysis : Use principal component analysis (PCA) to identify confounding variables (e.g., metabolic instability, protein binding).

- Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling : Integrate in vitro IC50 values with in vivo clearance rates (e.g., using NONMEM software). Discrepancies often arise from species-specific CYP450 metabolism, requiring allometric scaling adjustments .

Data Contradiction Analysis

Q. How should researchers address conflicting results in the compound’s adenosine receptor selectivity across different assay platforms?

- Methodological Answer :

Assay Validation : Compare cAMP accumulation assays (cell-based) vs. radioligand binding (membrane preparations). Differences may stem from assay sensitivity or receptor coupling efficiency.

Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity. Adjust for variables like cell type (HEK293 vs. CHO) or buffer composition .

Experimental Design Framework

Q. What factorial design principles apply to studying structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Fractional Factorial Design : Screen substituents (e.g., benzyl vs. methyl groups) at multiple positions. Use ANOVA to identify significant contributors to activity (p < 0.05).

- Example Design : 2³ factorial matrix testing variations in amino group (dibenzyl/mono-benzyl), hydroxypropyl chain length (C3/C4), and xanthine methylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.